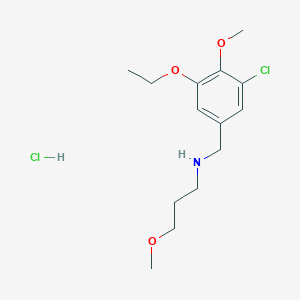![molecular formula C13H19Cl2N3O2S B4446384 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446384.png)
2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide
説明
2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide, also known as DCEB, is a sulfonamide derivative that has been extensively studied for its potential as a therapeutic agent. DCEB has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
作用機序
The exact mechanism of action of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood. However, it has been suggested that 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide exerts its antitumor activity by inhibiting the activity of heat shock protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of a number of oncogenic proteins. 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to possess a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been found to possess antioxidant activity by scavenging free radicals. 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to possess cardioprotective activity by reducing oxidative stress and inflammation in the heart.
実験室実験の利点と制限
2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations to using 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments. It has been shown to be relatively unstable in aqueous solutions, which may limit its use in certain experiments. In addition, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been found to be toxic to some normal cells at high concentrations, which may limit its use in some applications.
将来の方向性
There are a number of future directions for research on 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide. One area of interest is the development of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide analogs with improved stability and potency. Another area of interest is the use of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in combination with other therapeutic agents to enhance its antitumor activity. Furthermore, the use of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide as a potential antimicrobial agent warrants further investigation. Finally, the potential cardioprotective effects of 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide suggest that it may have therapeutic potential for the treatment of cardiovascular disease.
科学的研究の応用
2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been studied extensively for its potential as a therapeutic agent. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been shown to possess antimicrobial activity against a number of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N3O2S/c1-17-6-8-18(9-7-17)5-4-16-21(19,20)13-10-11(14)2-3-12(13)15/h2-3,10,16H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSPDYQSHWGEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4446310.png)
![1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4446320.png)
![methyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate](/img/structure/B4446321.png)
![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4446326.png)
![3-methyl-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446334.png)
![2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B4446341.png)



![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4446373.png)
![3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B4446379.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-furamide](/img/structure/B4446393.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4446395.png)